molecular formula C26H26N2OS B2973512 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide CAS No. 851412-77-6

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2973512
CAS No.: 851412-77-6
M. Wt: 414.57
InChI Key: LQNLURQQWFORQF-UHFFFAOYSA-N
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Description

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide is a complex organic compound that features a combination of indole, thioether, and acetamide functional groups

Preparation Methods

The synthesis of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethanol or dioxane, and catalysts like sodium metabisulfite .

Chemical Reactions Analysis

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the indole or benzyl positions, often using reagents like sodium hydride or alkyl halides.

Scientific Research Applications

Comparison with Similar Compounds

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide can be compared with other similar compounds, such as:

This detailed analysis provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-20-11-13-22(14-12-20)17-28-18-25(23-9-5-6-10-24(23)28)30-19-26(29)27-16-15-21-7-3-2-4-8-21/h2-14,18H,15-17,19H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNLURQQWFORQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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